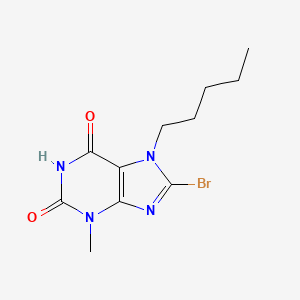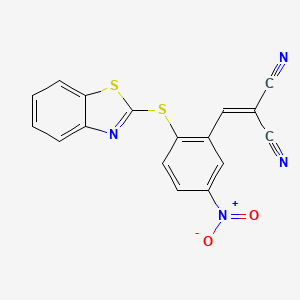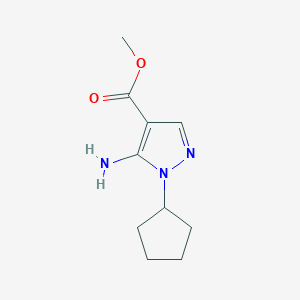
N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide, also known as NMSBA, is a chemical compound that has been widely used in scientific research for its various applications. It is a sulfonamide-based compound that has been synthesized through various methods, and it has been found to have a unique mechanism of action that makes it useful in various fields of research. In
Mechanism of Action
N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide has a unique mechanism of action that makes it useful in various fields of research. It acts as an inhibitor of enzymes and proteins by binding to their active sites. It has been found to be a potent inhibitor of carbonic anhydrases, which are enzymes that catalyze the conversion of carbon dioxide to bicarbonate ion. This compound has also been found to be a potent inhibitor of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair. Additionally, this compound has been found to be a potent inhibitor of histone deacetylases, which are enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes and proteins, which can lead to changes in cellular processes. This compound has also been found to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Additionally, this compound has been found to have anti-tumor effects, which can be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide has several advantages for lab experiments. It is a potent inhibitor of enzymes and proteins, which can be useful in the study of their mechanisms of action. It is also a sulfonamide-based compound, which makes it relatively easy to synthesize and purify. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide. One direction is the development of more potent and selective inhibitors of enzymes and proteins. Another direction is the study of the anti-inflammatory and anti-tumor effects of this compound in vivo. Additionally, the use of this compound in drug discovery and development is an area of active research. Finally, the study of the mechanism of action of this compound and its effects on cellular processes is an area of ongoing research.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonamide-based compound that has been widely used in scientific research for its various applications. It has a unique mechanism of action that makes it useful in the study of enzyme inhibition, protein-protein interactions, and drug discovery. This compound has various biochemical and physiological effects, including anti-inflammatory and anti-tumor effects. It has several advantages for lab experiments, including its potency and relative ease of synthesis and purification, but also has some limitations, including its toxicity at high concentrations and difficulty in solubilization. Finally, there are several future directions for the study of this compound, including the development of more potent and selective inhibitors, the study of its in vivo effects, and its use in drug discovery and development.
Synthesis Methods
N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide has been synthesized through various methods, including the reaction of N-methylbenzenesulfonamide with 1-cyano-1-methylpropylchloroformate and acetic anhydride. The product obtained is then purified using column chromatography to obtain pure this compound. Another method involves the reaction of N-methylbenzenesulfonamide with 1-cyano-1-methylpropylamine and acetic anhydride. The product obtained is then purified using recrystallization to obtain pure this compound.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(N-methylbenzenesulfonamido)acetamide has been widely used in scientific research for its various applications. It has been found to be useful in the study of enzyme inhibition, protein-protein interactions, and drug discovery. This compound has been used as a tool to study the mechanism of action of various enzymes, including carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. It has also been used in the study of protein-protein interactions, including the interaction between the transcription factor NF-κB and its inhibitor IκBα.
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-14(2,11-15)16-13(18)10-17(3)21(19,20)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVHQROSGBUHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2869422.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2869423.png)



![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)
![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)